N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 399.10012521 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-8-11(3-6-16(22)25)17-20-21-18(23(17)2)28-9-15(24)19-12-4-5-13-14(7-12)27-10-26-13/h3-8H,9-10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYMFFSNMZORLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety and a triazole ring, which are known for their diverse biological activities. The presence of sulfur and nitrogen atoms contributes to the compound's unique properties.
Chemical Identifiers:
- IUPAC Name: this compound
- Molecular Formula: C17H18N4O4S
Anticancer Activity
Recent studies have indicated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of benzodioxole-based thiosemicarbazone derivatives against A549 human lung adenocarcinoma cells. The most effective compound demonstrated:
This suggests that the compound may share similar mechanisms of action.
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes. For example:
- Cholinesterase Inhibition: Some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, findings indicate no significant correlation between anticancer activity and cholinesterase inhibition for certain derivatives .
Antimicrobial Properties
Benzodioxole compounds have also been reported to exhibit antimicrobial activity. Research indicates that they can inhibit bacterial growth through various mechanisms, potentially making them candidates for developing new antibiotics.
The biological activity of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide may involve several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: Interference with cell cycle regulation mechanisms.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
